molecular formula C7H9Cl2N B1421687 3-(1-Chloroethyl)pyridine hydrochloride CAS No. 97516-11-5

3-(1-Chloroethyl)pyridine hydrochloride

Cat. No. B1421687
CAS RN: 97516-11-5
M. Wt: 178.06 g/mol
InChI Key: LOXFGOFMNUTNME-UHFFFAOYSA-N
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Description

3-(1-Chloroethyl)pyridine hydrochloride is a chemical compound with the CAS Number 97516-11-5 . It has a molecular weight of 178.06 and its IUPAC name is 3-(1-chloroethyl)pyridine hydrochloride . It is a powder in physical form .


Synthesis Analysis

The synthesis of 3-(1-Chloroethyl)pyridine hydrochloride involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate . This is then reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product, namely, 3-(1-chloroethyl)pyridine hydrochloride .


Molecular Structure Analysis

The molecular formula of 3-(1-Chloroethyl)pyridine hydrochloride is C7H9Cl2N . The InChI code is 1S/C7H8ClN.ClH/c1-6(8)7-3-2-4-9-5-7;/h2-6H,1H3;1H . The canonical SMILES is CC(C1=CN=CC=C1)Cl.Cl .


Physical And Chemical Properties Analysis

3-(1-Chloroethyl)pyridine hydrochloride has a melting point of 109-112 degrees Celsius . It is a powder in physical form . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 1 . The topological polar surface area is 12.9 Ų .

Scientific Research Applications

Corrosion Inhibition

3-(1-Chloroethyl)pyridine hydrochloride has been studied in the context of corrosion inhibition. A study found that certain pyridine compounds significantly inhibited steel corrosion in hydrochloric acid solutions. This suggests potential applications of 3-(1-Chloroethyl)pyridine hydrochloride in protecting metal surfaces in acidic environments (Bouklah et al., 2005).

Chemical Reactivity and Structural Analysis

The reactivity and structure of compounds related to 3-(1-Chloroethyl)pyridine hydrochloride have been extensively studied. For example, research on trans-bis[2-(2-chloroethyl)pyridine]palladium chloride revealed insights into elimination reactions within palladium complexes, hinting at potential applications in synthetic chemistry (Alunni et al., 2005).

Development of Hydrochlorides

Studies have also focused on the synthesis of various hydrochlorides, including those derived from pyridine compounds. These research efforts contribute to our understanding of the molecular structures of these hydrochlorides and their potential applications in pharmaceuticals and materials science (Aliev et al., 2007).

Spectroscopic Studies

The spectroscopic properties of pyridine derivatives, including those related to 3-(1-Chloroethyl)pyridine hydrochloride, have been examined. This research aids in understanding the electronic properties of these compounds, which is crucial for their application in materials science and electronic devices (Ghersetti et al., 1969).

Catalytic Applications

Some pyridine derivatives have been used as catalysts in chemical reactions. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride has been employed in the acylation of alcohols, demonstrating the catalytic potential of related compounds (Liu et al., 2014).

Environmental Applications

Research on pyridine degradation in water treatment processes highlights the potential environmental applications of related compounds. For instance, studies on the removal of pyridine from drinking water using dielectric barrier discharge methods provide insights into the environmental management of pyridine-based pollutants (Li et al., 2017).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(1-chloroethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c1-6(8)7-3-2-4-9-5-7;/h2-6H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXFGOFMNUTNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97516-11-5
Record name 3-(1-chloroethyl)pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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